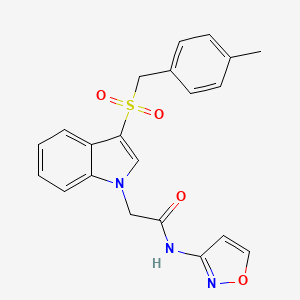![molecular formula C18H13N5O2S B3006338 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1208628-18-5](/img/structure/B3006338.png)
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Imidazo[1,2-a]pyridine, a part of the chemical structure , is extensively utilized as a pharmacophore due to its varied bioactivity. A significant method for creating this structure involves using substituted 2-aminopyridines. Lifshits et al. (2015) developed a method for directly oxidizing the methyl group in compound 1, bypassing the preliminary acylation step, which is commonly used in existing methods. This advancement represents a more efficient and straightforward approach to synthesizing compounds containing the imidazo[1,2-a]pyridine fragment (Lifshits, Ostapchuk, & Brel, 2015).
- The structural properties of imidazo[1,2-a]pyridine compounds have been investigated extensively. Koudad et al. (2015) analyzed the crystal structure of a related compound, revealing the planarity of the imidazo[1,2-a]pyridine ring system and its dihedral angles with other groups in the structure. This study contributes to understanding the molecular conformation and potential reactivity of such compounds (Koudad, Elaatiaoui, Benchat, Saadi, & El Ammari, 2015).
Biological Activity and Medicinal Chemistry
- Imidazo[1,2-a]pyridine derivatives have been explored for their potential in treating various diseases. Enguehard-Gueiffier et al. (2013) designed biphenyl derivatives of imidazo[1,2-a]pyridine to optimize inhibitory properties on viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), indicating the therapeutic potential of these compounds in antiviral treatments (Enguehard-Gueiffier et al., 2013).
- In cancer research, novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, inhibiting cell proliferation and inducing apoptosis. Almeida et al. (2018) highlighted the potential of these compounds as antiproliferative agents for breast cancer treatment, demonstrating the role of imidazo[1,2-a]pyridine derivatives in developing new chemotherapy drugs (Almeida et al., 2018).
Catalytic and Chemical Reactions
- Imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities. Saddik et al. (2012) synthesized a series of compounds with the imidazo[1,2-a]pyridine moiety and tested their catalytic activity in the oxidation of catechol to o-quinone. Their findings revealed the influence of various factors on the rate of oxidation, demonstrating the potential use of these compounds in catalytic processes (Saddik, Khoutoul, Benchat, Hammouti, & El Kadiri, 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines and pyridazinones, have been reported to interact with a variety of biological targets . For instance, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases, block calcium channels, and modulate GABA A receptors .
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been reported to affect pathways related to cell cycle regulation (via CDK inhibition), neuronal signaling (via calcium channel blocking and GABA A receptor modulation), and others .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that these properties have been considered during their synthesis .
Result of Action
Similar compounds have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Orientations Futures
The future directions for research on “2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” and other imidazo[1,2-a]pyridines could include further exploration of their biological activity and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could be an important area of future research .
Propriétés
IUPAC Name |
2-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-5-3-4-13(10-15)16-7-8-18(21-20-16)26-12-14-11-22-9-2-1-6-17(22)19-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYIALSMPVLGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3006261.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3006262.png)


![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)
![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)

![3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006271.png)


![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)
